![molecular formula C18H16N2O5S B2628949 Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946360-03-8](/img/structure/B2628949.png)
Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Benzothiazole derivatives have been explored for their potential as alternative agents for antioxidant and anti-inflammatory therapies. For example, certain benzofused thiazole derivatives have shown distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. This highlights the benzothiazole scaffold's versatility in developing new therapeutic agents with reduced toxic effects and enhanced activities (Raut et al., 2020).
Medicinal Chemistry and Drug Design
The benzothiazole ring is a common structure in many natural and synthetic bioactive molecules, showing a wide range of pharmacological activities such as antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-cancer properties. Its unique chemical structure makes it an integral component in medicinal chemistry for the design and development of new drugs (Bhat & Belagali, 2020).
Synthetic Methodologies
Advancements in synthetic methodologies for benzothiazole derivatives and their conjugates have expanded their application potential in chemotherapeutics. Research has been directed towards understanding the structural modifications that enhance their biological activity, especially in anticancer applications. This includes developing new synthetic routes and exploring the structure-activity relationships to design more effective drug candidates (Tokala et al., 2022; Ahmed et al., 2012).
Pharmacological Activities
Benzothiazole derivatives have been identified as key moieties in various biologically active compounds, displaying an array of pharmacological activities. The exploration of these activities, along with the synthesis of new compounds featuring the benzothiazole scaffold, has been a focus of recent medicinal chemistry research. This includes investigations into antimicrobial, analgesic, anti-inflammatory, and antitumor properties, highlighting the potential for the development of new therapeutic agents (Sumit et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives, in general, are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
As a thiazole derivative, it may have a range of effects depending on its specific targets and mode of action .
properties
IUPAC Name |
methyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-23-13-7-5-10(8-14(13)24-2)16(21)20-18-19-12-6-4-11(17(22)25-3)9-15(12)26-18/h4-9H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRCTQCGURXROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

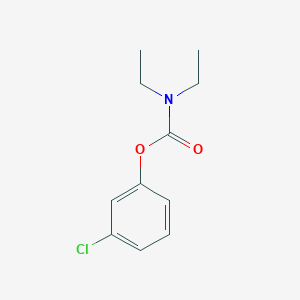
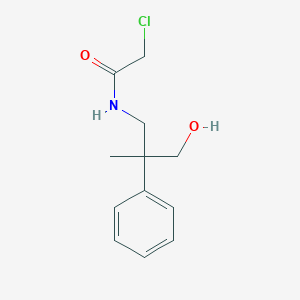
![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)
![N-phenyl-N-[4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2628869.png)
![Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/structure/B2628871.png)
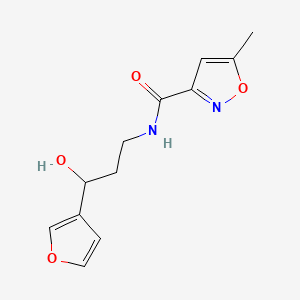
![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2628873.png)
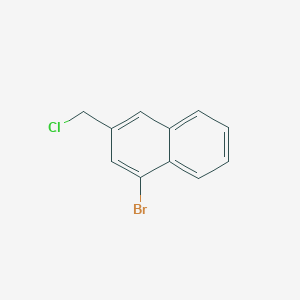


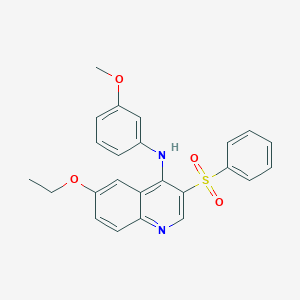
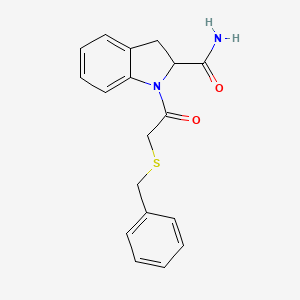
![Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B2628887.png)
![(1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2628889.png)